Methyl 3-(3-oxopropyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUJHVJJESWQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438524 | |

| Record name | Methyl 3-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111393-29-4 | |

| Record name | Methyl 3-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3-oxopropyl)benzoate: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-oxopropyl)benzoate is a bifunctional organic molecule incorporating both an ester and an aldehyde functional group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical structure, known properties, and a detailed discussion of its synthetic pathways and reactivity. The dual reactivity of the ester and aldehyde moieties offers a versatile platform for a variety of chemical transformations, making it a compound of significant interest for researchers in drug discovery and development.

Chemical Identity and Molecular Structure

Methyl 3-(3-oxopropyl)benzoate is systematically named as methyl 3-(3-oxopropyl)benzoate according to IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS Registry Number, 111393-29-4.

The molecular structure consists of a benzene ring substituted at the 1- and 3-positions. A methoxycarbonyl group (-COOCH₃) is attached at the 1-position, and a 3-oxopropyl group (-CH₂CH₂CHO) is at the 3-position. The presence of both a reactive aldehyde and a less reactive ester group on the same aromatic scaffold allows for selective chemical modifications, a desirable characteristic in multi-step organic synthesis.

Molecular Formula: C₁₁H₁₂O₃[1]

Molecular Weight: 192.21 g/mol [1]

SMILES: O=C(OC)C1=CC=CC(CCC=O)=C1[1]

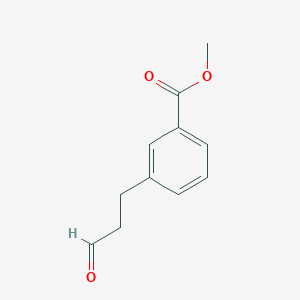

Chemical Structure:

Caption: 2D representation of Methyl 3-(3-oxopropyl)benzoate.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 3-(3-oxopropyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 111393-29-4 | [1] |

| IUPAC Name | methyl 3-(3-oxopropyl)benzoate | [1] |

| Purity | 95% (as per one supplier) | [1] |

| Physical State | Not available | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

Spectroscopic Characterization (Predicted)

While experimental spectra for Methyl 3-(3-oxopropyl)benzoate are not currently published, a prediction of its key spectroscopic features can be made based on the known chemical shifts and absorption frequencies of its constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the methyl ester protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of a 1,3-disubstituted benzene ring. The aldehyde proton will be a highly deshielded triplet at approximately δ 9.8 ppm. The methylene protons of the propyl chain will likely appear as two triplets, one adjacent to the aromatic ring and the other adjacent to the aldehyde. The methyl ester protons will be a singlet at around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and aldehyde (around δ 170-200 ppm), the aromatic carbons (δ 120-140 ppm), the carbons of the propyl chain, and the methyl carbon of the ester (around δ 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl stretching bands. The ester C=O stretch is expected around 1720 cm⁻¹, while the aldehyde C=O stretch will appear at a slightly higher frequency, around 1730 cm⁻¹. A characteristic C-H stretch for the aldehyde proton is also expected around 2720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of Methyl 3-(3-oxopropyl)benzoate.

Step-by-Step Methodological Considerations:

Step 1: Synthesis of 3-(3-Oxopropyl)benzoic acid

-

Grignard Reagent Formation: 3-(Bromomethyl)benzoic acid would first need to have its carboxylic acid group protected, for example, as a silyl ester. The protected compound could then be reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent.

-

Reaction with Acrolein: The Grignard reagent would then be added to a solution of acrolein in a controlled manner, typically at low temperatures to avoid polymerization of the acrolein. This would be followed by an aqueous workup to yield an allylic alcohol.

-

Oxidation: The resulting allylic alcohol can be selectively oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. Deprotection of the carboxylic acid would yield the desired intermediate, 3-(3-oxopropyl)benzoic acid.

Step 2: Fischer Esterification

-

Reaction Setup: 3-(3-Oxopropyl)benzoic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

Reflux: The reaction mixture is heated to reflux for several hours to allow the esterification to reach equilibrium.

-

Workup and Purification: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product, Methyl 3-(3-oxopropyl)benzoate, can be purified by column chromatography or distillation.

This proposed synthesis is based on well-established reactions. However, optimization of reaction conditions and purification procedures would be necessary to achieve a high yield of the final product.

Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-(3-oxopropyl)benzoate lies in the differential reactivity of its two functional groups. The aldehyde is a highly reactive electrophile, susceptible to nucleophilic attack, and can participate in a wide range of chemical transformations. In contrast, the methyl ester is a more stable functional group that typically requires more forcing conditions for reaction.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone reaction in medicinal chemistry for the introduction of nitrogen-containing moieties.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a method for carbon-carbon bond formation and the introduction of diverse substituents.

-

Aldol Condensation: In the presence of a base or acid catalyst, the aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds to form α,β-unsaturated carbonyl compounds.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using various oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

Role in Drug Discovery:

Bifunctional molecules like Methyl 3-(3-oxopropyl)benzoate are valuable as scaffolds or intermediates in the synthesis of pharmacologically active compounds. The aldehyde group can serve as a handle for the attachment of various pharmacophores through the reactions mentioned above. The ester group can be maintained throughout a synthetic sequence and later hydrolyzed to the corresponding carboxylic acid, which can be a key binding element in a drug molecule or can be further functionalized.

The meta-substitution pattern on the benzene ring provides a specific spatial arrangement of the two functional groups, which can be crucial for achieving the desired biological activity in a target-oriented drug design approach.

Safety and Handling

According to the available safety data sheet, Methyl 3-(3-oxopropyl)benzoate is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-(3-oxopropyl)benzoate is a synthetically versatile building block with significant potential in organic synthesis, particularly for applications in drug discovery and development. While detailed experimental data on its physical and spectroscopic properties are not widely available, its chemical reactivity can be reliably predicted based on its constituent functional groups. The ability to selectively manipulate the aldehyde and ester functionalities makes it an attractive starting material for the synthesis of complex molecular architectures. Further research into its synthesis, properties, and applications is warranted to fully exploit its potential in the field of medicinal chemistry.

References

Sources

A-Z Guide to Aldehyde Reactivity in Methyl 3-(3-oxopropyl)benzoate: A Handbook for Synthetic Advancement

Abstract

Methyl 3-(3-oxopropyl)benzoate is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring both an aliphatic aldehyde and a methyl benzoate ester, offers a versatile platform for molecular elaboration. This technical guide provides an in-depth analysis of the aldehyde moiety's reactivity, presenting a framework for its strategic manipulation in complex syntheses. We will explore the electronic and steric factors governing its reactivity, detail key transformation protocols with mechanistic insights, and provide validated characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this aldehyde.

Introduction: The Aldehyde as a Synthetic Linchpin

The aldehyde functional group is a cornerstone of organic synthesis, prized for its susceptibility to nucleophilic attack and its capacity to be transformed into a wide array of other functionalities. In the context of Methyl 3-(3-oxopropyl)benzoate, the terminal aldehyde serves as the primary reactive center for carbon-carbon and carbon-heteroatom bond formation.

Molecular Structure:

-

IUPAC Name: methyl 3-(3-oxopropyl)benzoate[1]

-

Molecular Formula: C₁₁H₁₂O₃[1]

-

Molecular Weight: 192.21 g/mol [2]

The molecule's architecture separates the two functional groups by a propyl chain, minimizing direct electronic interaction. However, the overall polarity and solubility are influenced by both the ester and the aldehyde. The primary focus of this guide is the aldehyde's electrophilic carbonyl carbon, a key target for synthetic transformations.

Electronic Profile and Reactivity Principles

The reactivity of the aldehyde in Methyl 3-(3-oxopropyl)benzoate is governed by fundamental electronic and steric principles.

-

Electrophilicity: The carbonyl carbon (C=O) is sp² hybridized and highly electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon.[3] This makes the carbon atom an excellent target for nucleophiles.

-

Steric Accessibility: As a terminal aldehyde, the carbonyl carbon is flanked by a hydrogen atom and a methylene group. This minimal steric hindrance makes it more accessible to nucleophilic attack compared to ketones, which are flanked by two bulkier organic groups.[4]

-

Influence of the Benzoate Group: The methyl benzoate moiety is sufficiently distant from the aldehyde that its electronic influence (a weak deactivating, electron-withdrawing effect) is negligible on the aldehyde's reactivity. The primary role of the ester is as a secondary functional handle that can be manipulated in subsequent synthetic steps. Crucially, many reagents selected for aldehyde modification are chosen for their chemoselectivity, leaving the more stable ester group intact.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular architectures. The following sections detail high-yield, reliable protocols for its transformation.

Nucleophilic Addition: The Foundational Reaction

The quintessential reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[5] This reaction proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol.[5][6][7]

Example: Grignard Reaction for C-C Bond Formation

This reaction is a classic method for forming a new carbon-carbon bond by adding an organomagnesium halide (Grignard reagent) to the aldehyde.

Experimental Protocol: Synthesis of Methyl 3-(3-hydroxybutyl)benzoate

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether (20 mL).

-

Reagent Addition: Slowly add methylmagnesium bromide (1.1 eq., 3.0 M solution in diethyl ether) via syringe while maintaining the temperature at 0 °C with an ice bath.

-

Substrate Addition: Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 eq.) in anhydrous diethyl ether (10 mL) and add it dropwise to the stirred Grignard solution over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC (Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, 20-40% ethyl acetate in hexanes) to yield the secondary alcohol.

Causality Behind Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react violently with water. All glassware must be dry, and anhydrous solvents are essential.

-

Inert Atmosphere: Prevents the Grignard reagent from reacting with atmospheric oxygen.

-

Saturated NH₄Cl Quench: Provides a mild acidic proton source to neutralize the alkoxide intermediate and decompose any unreacted Grignard reagent without causing side reactions like elimination.

Reductive Amination: Gateway to Amine Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds, crucial in drug development.[8] The process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.[9]

Protocol: Synthesis of Methyl 3-(3-(benzylamino)propyl)benzoate

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity for reducing the iminium ion in the presence of the starting aldehyde.[9][10][11]

-

Setup: In a 50 mL round-bottom flask, dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 eq.) and benzylamine (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M).[11]

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution) to yield the desired secondary amine.

Causality Behind Choices:

-

NaBH(OAc)₃: This reagent is less basic and less reactive than NaBH₄, preventing the reduction of the starting aldehyde.[10] Its steric bulk also favors the reduction of the protonated iminium ion.

-

DCE Solvent: 1,2-dichloroethane is the preferred solvent as it is aprotic and reactions are often faster and cleaner than in other solvents like THF.[10][11]

-

No Acid Catalyst: While ketone reductive aminations often require an acid catalyst, aldehydes are generally reactive enough that it is not needed.[9][10]

// Nodes A [label="Methyl 3-(3-oxopropyl)benzoate\n+ Benzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solvent: 1,2-Dichloroethane (DCE)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Iminium Ion Intermediate\n(In Situ Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add Sodium Triacetoxyborohydride\n(NaBH(OAc)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Quench (Sat. NaHCO₃)\n& Aqueous Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Final Product:\nSecondary Amine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Edges A -> C [label="Mix & Stir\n(30 min)"]; B -> C; C -> E [label="Nucleophilic Hydride\nDelivery"]; D -> E; E -> F; F -> G; G -> H;

// Invisible edges for alignment {rank=same; A; B;} } .dot Caption: Workflow for Reductive Amination.

Oxidation to a Carboxylic Acid

The aldehyde can be selectively oxidized to the corresponding carboxylic acid, yielding Methyl 3-(3-carboxypropyl)benzoate, a valuable intermediate with two distinct acid-derived functional groups. The Pinnick oxidation is an exceptionally mild and efficient method for this transformation, tolerating a wide variety of other functional groups.[12][13]

Protocol: Pinnick Oxidation

The reaction uses sodium chlorite (NaClO₂) as the oxidant, buffered with a weak acid, and a scavenger to quench reactive byproducts.[12][14]

-

Setup: Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 eq.) in a mixture of tert-butanol and water (1:1 v/v).

-

Reagent Addition: To the stirred solution, add 2-methyl-2-butene (2.0 eq.) followed by a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq.) in water.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Workup: Dilute the reaction with water and adjust the pH to ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification or recrystallized if necessary.

Causality Behind Choices:

-

Sodium Chlorite/NaH₂PO₄: This combination generates chlorous acid (HClO₂) in situ, which is the active oxidizing agent. The phosphate buffer maintains a mildly acidic pH (~3-4) optimal for the reaction.[14][15]

-

2-Methyl-2-butene: This alkene acts as a scavenger for the highly reactive and undesirable byproduct, hypochlorous acid (HOCl), which can cause unwanted side reactions like chlorination.[13]

Reduction to a Primary Alcohol

The aldehyde can be easily and selectively reduced to a primary alcohol, yielding Methyl 3-(3-hydroxypropyl)benzoate. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is inexpensive, easy to handle, and chemoselective, reducing aldehydes much faster than esters.[16][17][18]

Protocol: NaBH₄ Reduction

-

Setup: Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reduction: Add NaBH₄ (1.1 eq.) slowly and portion-wise. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl). Concentrate the solvent under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the primary alcohol, which is often pure enough for subsequent steps.

Causality Behind Choices:

-

NaBH₄: A mild hydride donor that selectively reduces aldehydes and ketones.[16][19] It does not typically reduce esters, amides, or carboxylic acids under these conditions, ensuring the integrity of the methyl benzoate group.[16][17]

-

Protic Solvent (MeOH/EtOH): The alcoholic solvent not only dissolves the substrate but also participates in the mechanism by protonating the intermediate alkoxide.[17][20]

Wittig Reaction for Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[21][22][23] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[22][24]

Protocol: Synthesis of Methyl 3-(but-3-en-1-yl)benzoate

-

Ylide Preparation: In a flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq.) dropwise. Stir for 1 hour at 0 °C to generate the deep red/orange ylide (Ph₃P=CH₂).

-

Aldehyde Addition: Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The disappearance of the ylide's color is a good visual indicator of reaction progress.

-

Workup: Quench the reaction with water. Extract with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide (Ph₃PO), which can be largely removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography to isolate the pure alkene product.

Causality Behind Choices:

-

Phosphorus Ylide: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. The resulting betaine intermediate collapses to form a stable four-membered oxaphosphetane ring, which then fragments to give the desired alkene and triphenylphosphine oxide.[24][25]

-

Anhydrous/Inert Conditions: The strong bases used to generate the ylide are highly reactive towards water and oxygen.

Spectroscopic Characterization Data

Verifying the outcome of these transformations is critical. The following table summarizes key spectroscopic signals for the aldehyde starting material and its transformation products.

| Functional Group | Technique | Expected Signal / Value |

| Aldehyde (Starting Material) | ¹H NMR | Singlet, δ ≈ 9.8 ppm (aldehyde H) |

| ¹³C NMR | δ ≈ 202 ppm (C=O) | |

| IR | Strong C=O stretch, ~1725 cm⁻¹ | |

| Primary Alcohol (Reduction Product) | ¹H NMR | Triplet, δ ≈ 3.6 ppm (-CH₂-OH) |

| IR | Broad O-H stretch, ~3300-3400 cm⁻¹ | |

| Carboxylic Acid (Oxidation Product) | ¹H NMR | Broad singlet, δ > 10 ppm (COOH) |

| IR | Very broad O-H stretch, ~2500-3300 cm⁻¹; C=O stretch, ~1710 cm⁻¹ | |

| Terminal Alkene (Wittig Product) | ¹H NMR | Multiplets, δ ≈ 5.0-5.9 ppm (vinyl H's) |

| ¹³C NMR | δ ≈ 115 ppm (=CH₂) and δ ≈ 138 ppm (-CH=) |

Conclusion

The aldehyde in Methyl 3-(3-oxopropyl)benzoate is a robust and versatile functional group that provides a reliable entry point for a diverse range of chemical transformations. Its high reactivity and steric accessibility allow for selective modifications under mild conditions, including nucleophilic additions, reductive aminations, oxidations, reductions, and olefinations. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the synthetic power of this bifunctional building block to construct complex molecular targets relevant to the pharmaceutical and materials science industries.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104031, Methyl 4-(3-oxopropyl)benzoate. Retrieved January 27, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

- Pinnick, H. W., & Lajis, N. H. (1981). The oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46(19), 3913-3914. This is a foundational paper for the Pinnick oxidation, though a direct URL is best found through academic search engines.

-

SynArchive. (n.d.). Pinnick-Lindgren Oxidation. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

Sources

- 1. 3-(3-Oxo-propyl)-benzoic acid methyl ester 95% | CAS: 111393-29-4 | AChemBlock [achemblock.com]

- 2. Methyl 4-(3-oxopropyl)benzoate | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. synarchive.com [synarchive.com]

- 14. grokipedia.com [grokipedia.com]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Wittig reaction - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 24. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthetic Versatility of Methyl 3-(3-Oxopropyl)benzoate: A Technical Guide for Chemical Researchers

Introduction: A Multifunctional Scaffold for Chemical Innovation

Methyl 3-(3-oxopropyl)benzoate is a bifunctional organic molecule that has garnered significant interest in the fields of synthetic and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a modifiable methyl ester, makes it a valuable building block for the construction of a diverse array of more complex molecules, including heterocycles and pharmacologically active agents. This guide provides an in-depth exploration of the key chemical transformations involving Methyl 3-(3-oxopropyl)benzoate, offering both theoretical insights and practical protocols to empower researchers in their synthetic endeavors. The strategic location of the oxopropyl chain at the meta position of the benzoate ring influences the reactivity of both the aromatic system and the functional groups, a factor that will be a recurring theme in the subsequent discussions. The utility of related aryl-propanal structures as synthetic intermediates is well-documented, underscoring the importance of this class of compounds.[1]

Synthesis of the Core Scaffold: A Reliable and Scalable Approach

A robust and well-documented method for the synthesis of a closely related isomer, 2-(3-oxopropyl)benzoic acid methyl ester, is provided by Organic Syntheses, a testament to the reliability and reproducibility of the procedure.[1] This one-pot diazotization and Heck-type reaction of methyl anthranilate with allyl alcohol offers a practical and scalable route to the aryl-propanal scaffold. The principles of this transformation are readily adaptable for the synthesis of the 3-substituted isomer, starting from methyl 3-aminobenzoate.

Experimental Protocol: Synthesis of Methyl 2-(3-oxopropyl)benzoate[1]

Reaction Scheme:

Caption: General workflow for reductive amination.

Illustrative Protocol: Reductive Amination with a Primary Amine

Materials:

| Reagent | Molar Equiv. |

| Methyl 3-(3-oxopropyl)benzoate | 1.0 |

| Primary Amine (e.g., Benzylamine) | 1.1 |

| Sodium Triacetoxyborohydride | 1.5 |

| Acetic Acid | 1.1 |

| Dichloromethane (DCM) | - |

Procedure:

-

Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous dichloromethane.

-

Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: The chemoselectivity of sodium triacetoxyborohydride is a key element of this protocol's reliability. It is a milder reducing agent than sodium borohydride and will preferentially reduce the protonated imine in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

Wittig Reaction: Olefination for Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiocontrol. [2]The reaction involves a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon. The resulting betaine intermediate collapses to form a stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

General Wittig Reaction Scheme:

Caption: The Wittig reaction for alkene synthesis.

Illustrative Protocol: Synthesis of an Alkene via Wittig Reaction

Materials:

| Reagent | Molar Equiv. |

| Methyltriphenylphosphonium bromide | 1.2 |

| n-Butyllithium (n-BuLi) | 1.1 |

| Methyl 3-(3-oxopropyl)benzoate | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - |

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0°C for 30 minutes, then cool to -78°C (dry ice/acetone bath).

-

Slowly add a solution of Methyl 3-(3-oxopropyl)benzoate (1.0 equiv) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Aldol and Knoevenagel Condensations: Carbon-Carbon Bond Formation at the α-Position

The presence of α-protons in the 3-oxopropyl chain allows for enolate formation and subsequent aldol or Knoevenagel-type condensations. These reactions are powerful tools for constructing new carbon-carbon bonds. In an intramolecular sense, derivatives of this compound could undergo cyclization to form substituted ring systems. In an intermolecular reaction, the aldehyde can react with an enolate derived from another carbonyl compound, or the enolizable position of the oxopropyl chain can react with another aldehyde.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a particularly acidic "active methylene" compound. [3] Comparative Data for C-C Bond Forming Reactions:

| Reaction Type | Typical Nucleophile/Reagent | Product Type | Key Conditions |

| Aldol Condensation | Enolate of a ketone or aldehyde | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl | Acid or Base catalysis |

| Knoevenagel Condensation | Malonic esters, cyanoacetates | α,β-Unsaturated dicarbonyl or cyano-ester | Weak base (e.g., piperidine, pyridine) |

Key Chemical Reactions of the Ester Functional Group

The methyl ester of Methyl 3-(3-oxopropyl)benzoate provides another site for synthetic modification, offering access to carboxylic acids, amides, and alcohols.

Hydrolysis: Conversion to the Carboxylic Acid

Ester hydrolysis, either under acidic or basic (saponification) conditions, is a fundamental transformation to unmask the corresponding carboxylic acid. This transformation is often a necessary step in a multi-step synthesis to enable subsequent reactions, such as amide bond formation or to improve the water solubility of the molecule.

Illustrative Protocol: Base-Mediated Hydrolysis (Saponification)

Materials:

| Reagent | Molar Equiv. |

| Methyl 3-(3-oxopropyl)benzoate | 1.0 |

| Sodium Hydroxide (NaOH) | 2.0 |

| Methanol/Water mixture | - |

| Hydrochloric Acid (HCl) | - |

Procedure:

-

Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 equiv) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 equiv) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Amidation: Formation of Amide Bonds

The direct conversion of the ester to an amide is a highly desirable transformation, particularly in the synthesis of bioactive molecules. While this can be challenging, recent advances have provided methods for the direct amidation of esters. [4]Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Direct Amidation Workflow:

Caption: General workflow for direct amidation of an ester.

Reduction: Synthesis of the Corresponding Alcohol

The selective reduction of the ester in the presence of the aldehyde, or vice versa, presents a chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both functional groups. To achieve selective reduction of the ester to the corresponding benzyl alcohol, the more reactive aldehyde must first be protected, for example, as an acetal.

Chemoselectivity: Harnessing the Differential Reactivity

A key consideration when working with bifunctional molecules like Methyl 3-(3-oxopropyl)benzoate is chemoselectivity. The aldehyde is generally more electrophilic and thus more reactive towards nucleophiles than the ester. This difference in reactivity can be exploited to perform selective transformations.

Selective Reduction of the Aldehyde:

Sodium borohydride (NaBH4) is a milder reducing agent than LiAlH4 and can often be used to selectively reduce an aldehyde in the presence of an ester. This is a crucial transformation for accessing the corresponding alcohol without affecting the benzoate moiety.

Illustrative Protocol: Selective Aldehyde Reduction [1] Materials:

| Reagent | Molar Equiv. |

| Methyl 3-(3-oxopropyl)benzoate | 1.0 |

| Sodium Borohydride (NaBH4) | 1.1 |

| Methanol | - |

Procedure:

-

Dissolve Methyl 3-(3-oxopropyl)benzoate (1.0 equiv) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product.

Applications in Medicinal Chemistry: A Building Block for Drug Discovery

The 3-oxopropyl)benzoate scaffold is a key structural motif in the synthesis of various pharmaceutical agents. For instance, derivatives of this molecule are crucial intermediates in the industrial synthesis of Montelukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. [5][6]The ability to readily modify both the aldehyde and ester functionalities allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

Methyl 3-(3-oxopropyl)benzoate is a versatile and valuable building block in modern organic synthesis. Its dual functionality, coupled with the potential for chemoselective transformations, provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has outlined the key chemical reactions of this important intermediate, providing both the underlying scientific principles and practical experimental guidance. By understanding and applying these reactions, researchers can unlock the full synthetic potential of Methyl 3-(3-oxopropyl)benzoate in their pursuit of novel molecules with applications in materials science, agrochemicals, and, most notably, drug discovery.

References

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

-

ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Organic Syntheses. (n.d.). 2-(3-oxopropyl)benzoic acid methyl ester. [Link]

-

Pharmaffiliates. (n.d.). 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

-

ResearchGate. (2025). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. [Link]

-

Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... [Link]

-

Wiley Online Library. (n.d.). Hantzsch Dihydropyridine Synthesis. [Link]

-

Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. [Link]

-

Taylor & Francis Online. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. [Link]

-

National Institutes of Health. (2015). Pharmaceuticals and Surfactants from Alga-Derived Feedstock: Amidation of Fatty Acids and Their Derivatives with Amino Alcohols. [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

- Google Patents. (n.d.).

-

University of Missouri–St. Louis. (n.d.). 27. A Solvent Free Wittig Reaction. [Link]

-

ACS Publications. (n.d.). Synthesis of Polysubstituted Dihydropyridines by Four-Component Reactions of Aromatic Aldehydes, Malononitrile, Arylamines, and Acetylenedicarboxylate. [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

YouTube. (2016). Amino acids and amide bond formation. [Link]

-

Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]

-

WordPress. (n.d.). Preparation of methyl 3-nitrobenzoate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceuticals and Surfactants from Alga-Derived Feedstock: Amidation of Fatty Acids and Their Derivatives with Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. METHYL 2-(3-{(E)-3-[2-(7-CHLORO-2-QUINOLYL)VINYL]PHENYL}-3-OXOPROPYL)BENZOATE | 149968-11-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Research Applications of Methyl 3-(3-oxopropyl)benzoate: A Bifunctional Scaffold for Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(3-oxopropyl)benzoate is a bifunctional organic molecule possessing two key reactive sites: a terminal aldehyde and a methyl ester attached to a central benzene ring. This unique arrangement offers orthogonal chemical reactivity, positioning the compound as a highly versatile starting material and scaffold for a multitude of research applications. While direct literature on this specific molecule is sparse, its potential can be extrapolated from the well-established chemistry of its constituent functional groups. This guide explores its synthetic utility, focusing on its significant potential in medicinal chemistry for the development of novel therapeutics—including covalent inhibitors and advanced bifunctional molecules like PROTACs—and its prospective role in materials science. Detailed experimental protocols for key transformations are provided to empower researchers to harness the capabilities of this promising chemical entity.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of chemical synthesis and drug discovery, molecules that offer multiple, selectively addressable functional groups are of paramount importance. Methyl 3-(3-oxopropyl)benzoate (C₁₁H₁₂O₃) is one such molecule. Its structure features an aromatic core substituted with a reactive aldehyde and a more stable methyl ester.

The aldehyde group is a cornerstone of organic synthesis, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions. The methyl ester, while less reactive, serves as a robust handle that can be hydrolyzed, aminated, or carried through multi-step syntheses. This "orthogonal" reactivity—the ability to selectively react one group while leaving the other intact—is the molecule's primary strategic advantage. It allows for a stepwise, controlled elaboration of the molecular framework, making it an ideal starting point for building complex molecular architectures.

This guide will dissect the potential of Methyl 3-(3-oxopropyl)benzoate, treating it as a versatile platform for innovation in two major fields: medicinal chemistry and materials science.

Physicochemical Properties and Synthetic Overview

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and data from close isomers like Methyl 3-(2-oxopropyl)benzoate.

| Property | Value (Estimated/Calculated) | Source |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | [1] |

| IUPAC Name | Methyl 3-(3-oxopropyl)benzoate | - |

| CAS Number | Not broadly indexed; requires specific synthesis | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | [2] |

Synthetic Accessibility

Aromatic aldehydes and their derivatives are fundamental intermediates in the chemical industry.[3] Plausible synthetic routes to Methyl 3-(3-oxopropyl)benzoate could involve:

-

Oxidation of the corresponding alcohol: Mild oxidation of methyl 3-(3-hydroxypropyl)benzoate using reagents like pyridinium chlorochromate (PCC) or a Swern/Dess-Martin oxidation would yield the desired aldehyde.

-

Partial reduction of an ester derivative: A DIBAL-H reduction of a precursor diester at low temperatures (-78 °C) could selectively reduce one ester to the aldehyde.[4]

-

Hydroformylation: The reaction of methyl 3-vinylbenzoate with carbon monoxide and hydrogen under catalytic conditions could install the propionaldehyde group.

Core Reactivity: The Synthetic Playbook

The research utility of Methyl 3-(3-oxopropyl)benzoate stems from the distinct reactivity of its two functional groups. The aldehyde is significantly more electrophilic and reactive towards nucleophiles than the ester.[5] This allows for a wide array of selective transformations.

Caption: Key selective reaction pathways for Methyl 3-(3-oxopropyl)benzoate.

Potential Research Application 1: Medicinal Chemistry and Drug Discovery

The structure of Methyl 3-(3-oxopropyl)benzoate is an excellent starting point for creating diverse libraries of drug-like molecules. Its bifunctional nature is particularly suited for modern drug discovery paradigms.[6][7]

Scaffold for Focused Chemical Libraries

The aldehyde serves as a versatile anchor point for introducing molecular diversity. By employing robust reactions like reductive amination, a researcher can systematically introduce a wide variety of amine-containing fragments. This approach is highly effective for structure-activity relationship (SAR) studies, where the goal is to probe the binding pocket of a biological target with related, yet distinct, chemical entities. The ester can be retained as a polar, hydrogen-bond accepting feature or later converted to a carboxylic acid to improve solubility or target salt-bridge interactions.

Warhead for Covalent Inhibitors

The electrophilic aldehyde can act as a "warhead" to form a covalent bond with nucleophilic amino acid residues (e.g., Lysine, Cysteine) on a protein target. This interaction proceeds via the formation of a Schiff base (imine), which can be a reversible or irreversible linkage. Covalent inhibition is a powerful strategy for achieving high potency and prolonged duration of action, and aldehydes are a recognized class of reactive groups for this purpose.

Caption: Covalent modification of a protein target via Schiff base formation.

Core Component for Bifunctional Molecules (PROTACs, etc.)

Perhaps the most advanced application lies in its use as a building block for bifunctional molecules.[8] These molecules contain two distinct ligands connected by a linker; one ligand binds to a protein of interest (POI), and the other recruits a second protein to induce a specific biological outcome.[6][9]

In the context of Proteolysis Targeting Chimeras (PROTACs), one ligand binds the POI and the other binds an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI. Methyl 3-(3-oxopropyl)benzoate is an ideal starting point for synthesizing the linker component. The aldehyde can be used to attach the POI-binding ligand, while the ester can be hydrolyzed to an acid and coupled to the E3 ligase ligand.

Caption: Workflow for synthesizing a PROTAC using the subject scaffold.

Potential Research Application 2: Materials Science

The dual functionality of Methyl 3-(3-oxopropyl)benzoate also lends itself to applications in polymer and materials science.

-

Monomer Synthesis: The aldehyde can participate in polymerization reactions (e.g., with phenols to form Bakelite-like resins) or be converted to other polymerizable groups like an acrylate. The ester group provides a handle for post-polymerization modification, allowing for the tuning of material properties like solubility or hydrophilicity.

-

Surface Functionalization: The aldehyde can be used to graft the molecule onto amine-functionalized surfaces (e.g., silica, nanoparticles) via reductive amination. This creates a surface coated with methyl benzoate groups, which can then be further modified, altering the surface chemistry for applications in chromatography, sensing, or biocompatible coatings.

Experimental Protocols

The following protocols are generalized, self-validating methodologies for key transformations of the aldehyde group.

Protocol 1: Reductive Amination with a Primary Amine

Causality: This is one of the most reliable methods for forming C-N bonds. It proceeds via an initial, reversible formation of an imine, which is then immediately and selectively reduced by a mild hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen for its mildness and tolerance of the slightly acidic conditions that favor imine formation; stronger reagents like NaBH₄ could reduce the starting aldehyde directly.[10]

Methodology:

-

Setup: To a solution of Methyl 3-(3-oxopropyl)benzoate (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the primary amine of choice (1.1 eq).

-

Imine Formation: Add acetic acid (AcOH, 1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Wittig Reaction for Alkene Synthesis

Causality: The Wittig reaction is a powerful method for forming a C=C double bond by reacting an aldehyde with a phosphorus ylide. The choice of ylide (stabilized vs. unstabilized) determines the stereoselectivity of the resulting alkene (E vs. Z). This protocol uses a simple, unstabilized ylide.

Methodology:

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0 °C.

-

Deprotonation: Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of Methyl 3-(3-oxopropyl)benzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the consumption of the aldehyde.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation or chromatography.

-

Validation: Purify the product by flash column chromatography and characterize by NMR and MS.

Conclusion and Future Outlook

Methyl 3-(3-oxopropyl)benzoate represents a powerful yet underexplored molecular scaffold. While its direct applications are not yet cataloged in scientific literature, its structure embodies the principles of modern synthetic chemistry: modularity, orthogonal reactivity, and strategic bifunctionality. Researchers in drug discovery can leverage this compound to rapidly generate novel molecular entities for SAR studies, develop targeted covalent inhibitors, and construct sophisticated bifunctional therapeutics. In materials science, it offers a pathway to novel polymers and functionalized surfaces. The true potential of this molecule will be unlocked by the researchers who recognize its inherent versatility and apply it to the complex challenges of modern science.

References

-

PubChem. Methyl 3-(2-oxopropyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. Available from: [Link]

-

Wikipedia. Methyl benzoate. Wikimedia Foundation. Available from: [Link]

-

PubChem. Methyl 4-(3-oxopropyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

-

Bradner, J. E., et al. Design and applications of bifunctional small molecules. Nature Chemical Biology. Available from: [Link]

-

Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. Available from: [Link]

-

Chemistry Steps. Esters to Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by oxidative esterification. Available from: [Link]

-

ResearchGate. Design and Applications of Bifunctional Small Molecules in Biology. Available from: [Link]

-

ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Available from: [Link]

-

Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available from: [Link]

-

Journal of the American Chemical Society. Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation. Available from: [Link]

-

Semantic Scholar. Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. Available from: [Link]

-

National Institutes of Health. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Available from: [Link]

-

SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

Sources

- 1. Methyl 3-(2-oxopropyl)benzoate | C11H12O3 | CID 20134188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esters to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methyl 3-(3-oxopropyl)benzoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Foreword: Unveiling a Versatile Synthetic Intermediate

Methyl 3-(3-oxopropyl)benzoate is a bifunctional organic molecule that holds significant promise as a versatile intermediate in the synthesis of complex chemical architectures, particularly within the realm of drug discovery and development. Its structure, featuring both a methyl ester and a reactive aldehyde moiety on a benzene ring, offers two distinct points for chemical modification. This guide provides an in-depth exploration of Methyl 3-(3-oxopropyl)benzoate, from its fundamental properties and proposed synthetic routes to its potential applications as a key building block in the construction of novel therapeutic agents. While this compound is not extensively documented in mainstream chemical literature, this paper aims to provide a comprehensive technical overview based on established principles of organic synthesis and reactivity.

Physicochemical and Spectroscopic Profile

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |

| Boiling Point | Estimated to be in the range of 280-320 °C at atmospheric pressure. |

| CAS Number | Not definitively assigned in major chemical databases. |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.8 (t, 1H, -CHO)

-

δ 8.0-7.4 (m, 4H, Ar-H)

-

δ 3.9 (s, 3H, -OCH₃)

-

δ 3.0 (t, 2H, -CH₂-Ar)

-

δ 2.8 (t, 2H, -CH₂-CHO)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 201 (-CHO)

-

δ 166 (-COOCH₃)

-

δ 138-128 (Ar-C)

-

δ 52 (-OCH₃)

-

δ 45 (-CH₂-CHO)

-

δ 28 (-CH₂-Ar)

-

-

IR (neat):

-

~2950 cm⁻¹ (C-H stretch)

-

~2720, 2820 cm⁻¹ (Aldehyde C-H stretch)

-

~1720 cm⁻¹ (Ester C=O stretch)

-

~1700 cm⁻¹ (Aldehyde C=O stretch)

-

~1600, 1450 cm⁻¹ (Aromatic C=C stretch)

-

~1250 cm⁻¹ (C-O stretch)

-

Strategic Synthesis of Methyl 3-(3-oxopropyl)benzoate

Currently, a standardized, published synthesis for Methyl 3-(3-oxopropyl)benzoate is not available. However, based on well-established organic transformations, a reliable multi-step synthetic pathway can be designed. The following proposed synthesis starts from commercially available 3-bromobenzoic acid.

Caption: Proposed synthetic workflow for Methyl 3-(3-oxopropyl)benzoate.

Step 1: Fischer-Speier Esterification of 3-Bromobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction.[1] Using a large excess of methanol helps to drive the equilibrium towards the product.

Protocol:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude Methyl 3-bromobenzoate, which can often be used in the next step without further purification.

Step 2: Stille Coupling for Allylation

The crucial carbon-carbon bond formation can be achieved via a Stille cross-coupling reaction. This reaction is highly reliable for coupling organostannanes with organic halides in the presence of a palladium catalyst.

Protocol:

-

To a solution of Methyl 3-bromobenzoate (1.0 eq) in anhydrous toluene, add allyltributyltin (1.1-1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux (around 110 °C) and monitor by TLC. The reaction is typically complete within 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine. To remove the tin byproducts, the organic solution can be washed with a 10% aqueous solution of potassium fluoride.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product, Methyl 3-allylbenzoate, should be purified by column chromatography on silica gel.

Step 3: Hydroboration-Oxidation for Anti-Markovnikov Alcohol Formation

To introduce the hydroxyl group at the terminal position of the allyl group, an anti-Markovnikov hydration is required. The hydroboration-oxidation reaction is the classic and most effective method for this transformation.[2][3]

Protocol:

-

Dissolve Methyl 3-allylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.

-

Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 3-(3-hydroxypropyl)benzoate, which can be purified by column chromatography.

Step 4: Selective Oxidation to the Aldehyde

The final step is the oxidation of the primary alcohol to the desired aldehyde. It is crucial to use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity and mild reaction conditions.[4][5]

Protocol:

-

Dissolve Methyl 3-(3-hydroxypropyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude Methyl 3-(3-oxopropyl)benzoate should be purified by column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

Methyl 3-(3-oxopropyl)benzoate is a valuable synthetic intermediate due to the orthogonal reactivity of its two functional groups.

Caption: Key reaction pathways for Methyl 3-(3-oxopropyl)benzoate.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of transformations:

-

Nucleophilic Addition: It readily undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Chain extension can be achieved through the Wittig reaction to introduce a double bond.

-

Reductive Amination: This is a powerful method for synthesizing amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents or reduced to a primary alcohol with mild reducing agents like sodium borohydride.

Reactions at the Ester Group

The methyl ester group provides another site for modification:

-

Hydrolysis: Saponification with a base like sodium hydroxide will yield the corresponding carboxylate salt, which can be protonated to give 3-(3-oxopropyl)benzoic acid.

-

Amidation: Direct reaction with amines at elevated temperatures or conversion to an acyl chloride followed by reaction with an amine can produce amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to a primary alcohol. Note that this will also reduce the aldehyde.

-

Grignard Reaction: Reaction with excess Grignard reagent will lead to the formation of a tertiary alcohol.

Applications in Drug Discovery and Development

While there are no specific drugs that are publicly disclosed as being synthesized from Methyl 3-(3-oxopropyl)benzoate, its structure makes it an attractive starting material for the synthesis of various pharmacologically relevant scaffolds. The ability to selectively modify either the aldehyde or the ester allows for the divergent synthesis of compound libraries for screening.

For instance, the aldehyde can be used to introduce nitrogen-containing heterocycles via condensation reactions, a common motif in many drug molecules. The ester can be converted to an amide, another prevalent functional group in pharmaceuticals. The propyl chain provides a flexible linker to connect the aromatic ring to other pharmacophores.

Safety and Handling

Based on the safety data sheet for the closely related Methyl 3-(3-oxopropyl)benzoate, the compound should be handled with care in a well-ventilated fume hood.[6] It is classified as a skin and eye irritant and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

Methyl 3-(3-oxopropyl)benzoate represents a promising, yet underexplored, building block for organic synthesis. This guide has outlined its predicted physicochemical properties and proposed a robust, multi-step synthesis from readily available starting materials. The dual reactivity of its aldehyde and ester functional groups opens up a multitude of possibilities for the construction of complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such versatile intermediates will be paramount. Further research into the synthesis and applications of Methyl 3-(3-oxopropyl)benzoate is warranted and is expected to unveil its full potential in the hands of synthetic and medicinal chemists.

References

-

Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.251 (2002). [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

-

Wikipedia. (n.d.). Methyl benzoate. [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

-

PubChem. (n.d.). Methyl 3-(2-oxopropyl)benzoate. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

ResearchGate. (2025). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]

- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.

-

YouTube. (2020). Esterification test of Benzoic acid. [Link]

-

Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation. [Link]

-

ResearchGate. (2025). (PDF) Kinetic research and modeling of benzoic acid esterification process. [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

-

Evergreensino Blog. (2026). How does Methyl Benzoate interact with biological systems?. [Link]

-

YouTube. (2018). Hydroboration - Oxidation Reaction Mechanism. [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. [Link]

-

ResearchGate. (2025). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. [Link]

-

Organic Chemistry Portal. (n.d.). Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand. [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

-

ResearchGate. (2025). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]ethenylphenyl-3-oxopropylbenzoate_a_key_intermediate_of_Montelukast)

-

Pharmaffiliates. (n.d.). CAS No : 149968-11-6 | Product Name : 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. [Link]

-

Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. [Link]

-

Journal of Drug Delivery and Therapeutics. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and o-amino benzoic acid. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. [Link]

-

YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

-

PubChem. (n.d.). Methyl 3-(2-oxopropyl)benzoate. [Link]

-

Redalyc. (n.d.). hydroboration, a brief historical review through mechanistic views, part i: alkyl. [Link]

-

National Institutes of Health. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. [Link]

-

YouTube. (2019). 07.13 Dess-Martin Periodinane. [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]

- Google Patents. (n.d.).

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Methyl 3-(3-oxopropyl)benzoate

Introduction

Methyl 3-(3-oxopropyl)benzoate is a valuable bifunctional molecule incorporating both an ester and an aldehyde moiety. This structural arrangement makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of two distinct reactive sites allows for selective and sequential chemical transformations, providing a strategic advantage in multi-step synthetic campaigns.

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3-(3-oxopropyl)benzoate. The presented methodology is a two-step process commencing with the synthesis of the precursor alcohol, Methyl 3-(3-hydroxypropyl)benzoate, followed by its oxidation to the target aldehyde. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols have been designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two key transformations:

-

Esterification: The synthesis of the precursor, Methyl 3-(3-hydroxypropyl)benzoate, is most directly achieved via the Fischer esterification of 3-(3-hydroxypropyl)benzoic acid. This classic acid-catalyzed reaction is a reliable method for the formation of esters from carboxylic acids and alcohols.[1][2][3]

-